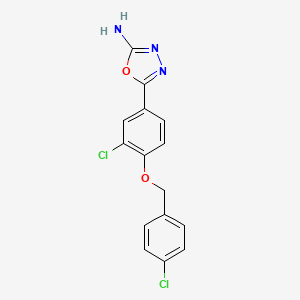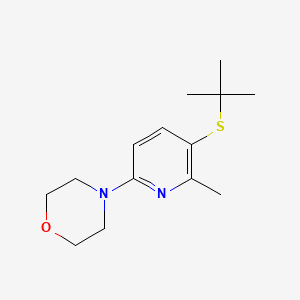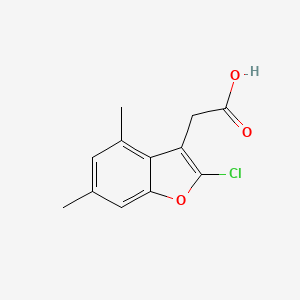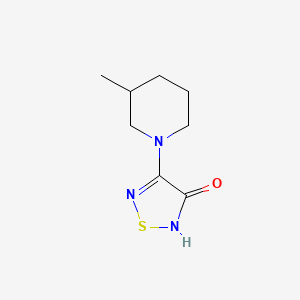
5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-クロロ-4-((4-クロロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンは、オキサジアゾール類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性を示すことが知られており、医薬品化学において薬物開発によく用いられます。
準備方法
合成経路および反応条件
5-(3-クロロ-4-((4-クロロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンの合成は、通常、入手しやすい出発物質から始めて、複数の工程を必要とします。一般的な方法の1つは、3-クロロ-4-((4-クロロベンジル)オキシ)安息香酸ヒドラジドとシアン化臭素を塩基性条件下で反応させて、オキサジアゾール環を形成させる方法です。反応条件では、通常、高収率と純度を確保するために、温度とpHを慎重に制御する必要があります。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続式反応器や自動システムを使用すると、プロセスの効率とスケーラビリティを向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を用いて、目的の製品を高い純度で得ることができます。
化学反応の分析
反応の種類
5-(3-クロロ-4-((4-クロロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、強い酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、クロロ置換基で起こります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド (DMF) 中のナトリウムヒドリド。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は対応するオキサジアゾール誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
5-(3-クロロ-4-((4-クロロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌剤および抗がん剤としての可能性について調査されています。
医学: 様々な疾患の治療における治療の可能性について探求されています。
産業: 新しい材料や化学プロセスの開発に利用されます。
科学的研究の応用
5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-(3-クロロ-4-((4-クロロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンの作用機序は、特定の分子標的との相互作用に関係しています。それは特定の酵素または受容体を阻害し、その生物学的効果につながる可能性があります。正確な経路と標的は、特定の用途やコンテキストによって異なる可能性があります。
類似化合物との比較
類似化合物
- 3-クロロ-4-(3’-クロロベンジルオキシ)フェニルボロン酸
- 2-(9-(3-クロロ-4-((4-クロロベンジル)オキシ)-5-エトキシフェニル)-1,8-ジオキソ-1,2,3,4,5,6,7,8-オクタヒドロアクリジン-10(9H)-イル)酢酸
独自性
5-(3-クロロ-4-((4-クロロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンは、独特のオキサジアゾール環構造により、独特の化学的および生物学的特性を付与されていることから際立っています。
特性
分子式 |
C15H11Cl2N3O2 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC名 |
5-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-4-1-9(2-5-11)8-21-13-6-3-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20) |
InChIキー |
TUDXTQPXQRSCBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole](/img/structure/B11792899.png)




![3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)





